molecular formula C8H12N2O2S B603181 Methyl 2-amino-5-propylthiazole-4-carboxylate CAS No. 649736-98-1

Methyl 2-amino-5-propylthiazole-4-carboxylate

Cat. No.: B603181
CAS No.: 649736-98-1
M. Wt: 200.26g/mol
InChI Key: BFFWXWFBGVLSQT-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-propylthiazole-4-carboxylate is a heterocyclic compound with the molecular formula C8H12N2O2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-propylthiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with methylating agents. One common method involves the reaction of 2-aminothiazole with propyl bromide in the presence of a base, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-propylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl derivatives .

Scientific Research Applications

Methyl 2-amino-5-propylthiazole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Methyl 2-amino-4-methylthiazole-5-carboxylate: Another thiazole derivative with a different substitution pattern.

    Ethyl 2-amino-5-propylthiazole-4-carboxylate: An ethyl ester analogue with similar properties.

Uniqueness

Methyl 2-amino-5-propylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFWXWFBGVLSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666486
Record name Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-98-1
Record name Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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